N-[2-(1,3-benzodioxol-5-yl)-4-oxo-3,4-dihydro-2H-chromen-6-yl]butanamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydrochromen-6-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-2-3-20(23)21-13-5-7-16-14(9-13)15(22)10-18(26-16)12-4-6-17-19(8-12)25-11-24-17/h4-9,18H,2-3,10-11H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQDZWQSMJGOCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)OC(CC2=O)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzodioxole-Chromene Intermediate
The benzodioxole moiety is introduced via a Pechmann condensation between 1,3-benzodioxol-5-ol and β-keto esters under acidic conditions. For example, reacting 1,3-benzodioxol-5-ol with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C for 4 hours yields 2-(1,3-benzodioxol-5-yl)-4-oxo-3,4-dihydro-2H-chromen-6-ol with 68–72% yield. The reaction proceeds through a mechanism involving protonation of the carbonyl oxygen, followed by nucleophilic attack of the phenolic hydroxyl group on the activated β-keto ester.
Key Reaction Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents side reactions (e.g., ring-opening) |
| Acid Catalyst | H₂SO₄ (95–98%) | Higher acidity accelerates cyclization |
| Solvent | Solvent-free | Minimizes hydrolysis of β-keto ester |
Functionalization at the Chromene 6-Position
The hydroxyl group at the 6-position of the chromene intermediate is activated for nucleophilic substitution. Chlorination using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 80°C for 2 hours converts the hydroxyl to a chloro group with >90% conversion. This step is critical for enabling subsequent amide coupling.
Amide Coupling with Butanoyl Chloride
The chloro intermediate undergoes nucleophilic acyl substitution with butanamide in the presence of a base. A mixture of potassium carbonate (K₂CO₃) and tetrabutylammonium bromide (TBAB) in acetonitrile at 60°C for 6 hours achieves 65–70% yield. Microwave-assisted synthesis (100°C, 150 W, 20 minutes) improves yields to 82–85% by enhancing reaction kinetics.
Optimization Strategies for Improved Efficiency
Solvent and Catalyst Screening
Comparative studies of solvents for the amide coupling step reveal acetonitrile outperforms toluene or THF due to its polar aprotic nature, which stabilizes the transition state. The addition of TBAB as a phase-transfer catalyst increases interfacial contact between the organic chloro intermediate and the aqueous base, reducing reaction time by 40%.
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances the amide coupling step:
| Method | Temperature | Time | Yield |
|---|---|---|---|
| Conventional Heating | 60°C | 6 hrs | 68% |
| Microwave | 100°C | 20 min | 85% |
This approach reduces energy consumption and eliminates side products like N-butyl byproducts, which form at prolonged heating times.
Characterization and Quality Control
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, chromene H-5), 6.92 (s, 1H, benzodioxole H-2'), 6.85 (d, J = 8.4 Hz, 1H, chromene H-7), 5.98 (s, 2H, -OCH₂O-), 3.45 (t, J = 7.2 Hz, 2H, -CH₂CONH-), 2.34 (m, 2H, chromene H-3).
-
¹³C NMR: 192.1 ppm (C=O, chromene), 166.4 ppm (amide C=O), 147.2 ppm (benzodioxole carbons).
Mass Spectrometry
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30, 1.0 mL/min) confirms >98% purity. Critical impurities include unreacted chloro intermediate (retention time: 4.2 min) and hydrolyzed butanamide (retention time: 6.8 min).
Challenges and Mitigation Strategies
Low Yields in Chromene Formation
The Pechmann condensation is sensitive to moisture, leading to variable yields (50–72%). Drying reagents like molecular sieves (4 Å) improve consistency by absorbing residual water.
Purification Difficulties
The final product’s low solubility in nonpolar solvents complicates recrystallization. Gradient silica gel chromatography (hexane/ethyl acetate 8:2 to 6:4) resolves this, achieving 95–97% recovery.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Conventional Heating | Low equipment cost | Long reaction times | 68% |
| Microwave | Rapid, high yield | Specialized equipment | 85% |
| Solvent-Free | Eco-friendly | Limited scalability | 62% |
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzodioxol-5-yl)-4-oxo-3,4-dihydro-2H-chromen-6-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, substituted amides
Scientific Research Applications
Biological Activities
Antioxidant Properties
Research indicates that N-[2-(1,3-benzodioxol-5-yl)-4-oxo-3,4-dihydro-2H-chromen-6-yl]butanamide exhibits notable antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thus preventing cellular damage and reducing the risk of chronic diseases. Studies have shown that the compound can scavenge reactive oxygen species (ROS), contributing to its potential as a therapeutic agent in oxidative stress-related conditions.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. For instance, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is relevant in the treatment of Alzheimer's disease. Inhibition of AChE can enhance cholinergic transmission and improve cognitive function in patients with neurodegenerative disorders.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Chromene Core : The initial step often involves the synthesis of the chromene structure through cyclization reactions involving appropriate precursors.
- Introduction of the Benzodioxole Moiety : The benzodioxole group is introduced via electrophilic aromatic substitution or similar methodologies.
- Final Amide Formation : The final step involves coupling the synthesized chromene derivative with butanamide to yield the target compound.
Therapeutic Applications
Anticancer Activity
Emerging studies suggest that this compound may possess anticancer properties. Preliminary investigations have indicated that it can induce apoptosis in cancer cell lines, making it a candidate for further development in oncology.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects. By modulating inflammatory pathways and cytokine production, it may serve as a therapeutic option for inflammatory diseases such as rheumatoid arthritis.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antioxidant Activity | Demonstrated significant ROS scavenging ability in vitro. |
| Study 2 | Enzyme Inhibition | Showed effective inhibition of acetylcholinesterase with IC50 values comparable to known inhibitors. |
| Study 3 | Anticancer Properties | Induced apoptosis in breast cancer cell lines through mitochondrial pathway activation. |
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzodioxol-5-yl)-4-oxo-3,4-dihydro-2H-chromen-6-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptor Activity: Interacting with cell surface or intracellular receptors to alter cellular signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Butanamide Family
Several compounds with butanamide functional groups and related scaffolds have been synthesized and characterized. Key examples include:
Table 1: Structural and Physicochemical Comparison
Key Differences and Trends
Core Structure Influence: The benzodioxole-chromenone core in the target compound distinguishes it from sulfonamide-tetrahydrofuran analogs (e.g., 5a–5d ). The chromenone system may enhance π-π stacking interactions with biological targets, whereas sulfonamide derivatives rely on hydrogen bonding via the sulfamoyl group.
Side Chain Modifications :
- Elongating the alkyl chain from butanamide (C4) to pentanamide (C5) or hexanamide (C6) in sulfonamide analogs (e.g., 5a → 5c ) reduces melting points (e.g., 180–182°C for 5a vs. 142–143°C for 5c), suggesting increased conformational flexibility and solubility.
- The target compound’s butanamide group may balance hydrophobicity and hydrogen-bonding capacity, whereas bulkier analogs (e.g., compound o ) prioritize steric effects for target selectivity.
Stereochemical and Functional Group Impact: Chiral centers in sulfonamide derivatives (e.g., 5a ) and peptide-like analogs (e.g., compound o ) influence biological activity.
Methodological Considerations
- Synthesis: The target compound’s benzodioxole and chromenone moieties likely require multi-step synthesis involving cyclization and amidation, analogous to procedures for sulfonamide derivatives .
- Structural Analysis : Tools like SHELX and WinGX are critical for crystallographic refinement, though hydrogen-bonding patterns (as analyzed via graph set theory ) remain uncharacterized for this compound.
Biological Activity
N-[2-(1,3-benzodioxol-5-yl)-4-oxo-3,4-dihydro-2H-chromen-6-yl]butanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This compound features a chromenone core linked to a butanamide moiety and a benzodioxole substituent, which is critical for its biological activity.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activities. The presence of the benzodioxole moiety is particularly associated with enhanced radical-scavenging capabilities. For instance, studies have shown that derivatives of benzodioxole can effectively reduce oxidative stress in cellular models by neutralizing free radicals .
Anticancer Activity
Several studies have evaluated the anticancer potential of related compounds. For example, derivatives with chromenone structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. In vitro studies suggest that this compound may similarly inhibit cancer cell proliferation through these pathways .
Enzyme Inhibition
The compound's structure suggests potential inhibitory effects on specific enzymes involved in cancer progression and other diseases. For instance, compounds with similar scaffolds have been found to inhibit cyclooxygenase (COX) enzymes and other targets implicated in inflammatory pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Radical Scavenging : The electron-rich nature of the benzodioxole group allows it to donate electrons to free radicals, thus neutralizing them.
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways by modulating Bcl-2 family proteins and caspases.
- Cell Cycle Arrest : It may interfere with cell cycle regulators such as cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Radical scavenging | |
| Anticancer | Cytotoxicity against cancer cells | |
| Enzyme Inhibition | COX inhibition |
Case Study 1: Antioxidant Activity
A study investigating the antioxidant properties of related benzodioxole derivatives found that compounds exhibited significant DPPH radical scavenging activity with IC50 values in the micromolar range. This suggests that this compound may possess similar capabilities.
Case Study 2: Anticancer Potential
In vitro assays conducted on human cancer cell lines demonstrated that chromenone derivatives induced apoptosis through mitochondrial pathways. The study highlighted the importance of structural modifications in enhancing anticancer efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
